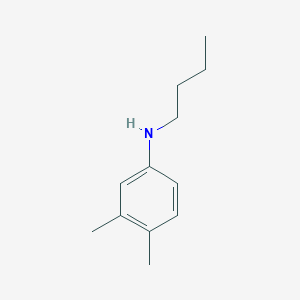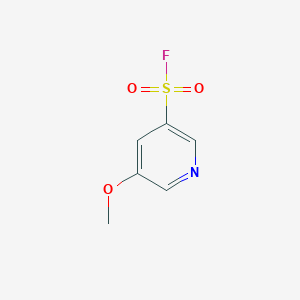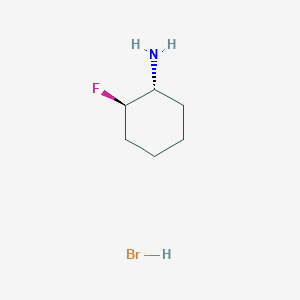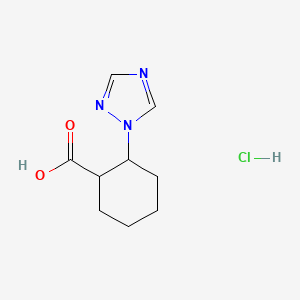![molecular formula C13H18IN B13247863 N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
N-[1-(4-iodophenyl)ethyl]cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-iodophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18IN. It is characterized by the presence of an iodophenyl group attached to an ethylcyclopentanamine structure. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-iodophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-iodoacetophenone with cyclopentylamine. The process begins with the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine-containing reagents.
化学反応の分析
Types of Reactions
N-[1-(4-iodophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
N-[1-(4-iodophenyl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, thereby modulating their activity. The cyclopentanamine structure may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
- N-[1-(4-bromophenyl)ethyl]cyclopentanamine
- N-[1-(4-chlorophenyl)ethyl]cyclopentanamine
- N-[1-(4-fluorophenyl)ethyl]cyclopentanamine
Uniqueness
N-[1-(4-iodophenyl)ethyl]cyclopentanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable tool in research .
特性
分子式 |
C13H18IN |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
N-[1-(4-iodophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18IN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 |
InChIキー |
DHTDHZSSEJSPTP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)I)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B13247822.png)
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)



![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13247848.png)
